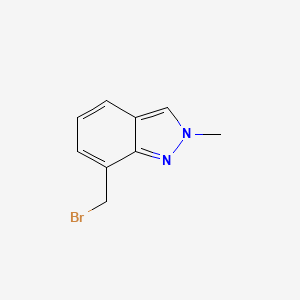

7-Bromomethyl-2-methylindazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFCPSPZWUBWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283500 | |

| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-76-0 | |

| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 7-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 7-Bromomethyl-2-methylindazole: Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold, a bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its unique combination of structural rigidity, synthetic versatility, and capacity for crucial hydrogen bonding interactions has established it as a fundamental core in the design of a multitude of biologically active compounds. Within the diverse family of indazole derivatives, 7-Bromomethyl-2-methylindazole emerges as a particularly valuable synthetic intermediate. Its structure combines the desirable indazole core with a highly reactive bromomethyl group, providing a chemical handle for covalent modification and the construction of more complex molecular architectures.

This technical guide offers a comprehensive examination of this compound, covering its physicochemical properties, logical synthetic pathways, characteristic reactivity, and strategic applications in the field of drug discovery.

Part 1: Core Chemical and Physical Profile

This compound is a tailored building block, designed for subsequent chemical modification. Its core identity and properties are summarized below.

Chemical Structure:

Figure 1. Molecular structure of this compound.

Physicochemical and Spectroscopic Data:

Quantitative physical data such as melting and boiling points for this specific intermediate are not widely reported in public literature, a common characteristic for specialized reagents intended for further synthesis. However, its key identifiers and predicted spectroscopic features, based on its molecular structure, are presented below.

| Property | Value | Source |

| CAS Number | 1363380-76-0 | [1][2] |

| Molecular Formula | C₉H₉BrN₂ | [2] |

| Molecular Weight | 225.09 g/mol | [2] |

| Purity | Typically ≥95-97% | [2][3] |

| Predicted ¹H NMR | Aromatic protons (3H, multiplet, ~7.0-7.8 ppm), N-CH₃ (3H, singlet, ~4.1 ppm), CH₂Br (2H, singlet, ~4.8 ppm). | N/A |

| Predicted ¹³C NMR | Aromatic carbons (~110-140 ppm), N-CH₃ (~35 ppm), CH₂Br (~30 ppm). | N/A |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | N/A |

| Appearance | Likely an off-white to yellow solid. | N/A |

Part 2: Synthesis and Mechanistic Rationale

While specific, published protocols for this compound are scarce, its synthesis can be logically achieved via the radical bromination of its methyl precursor, 2,7-dimethylindazole. This transformation is a cornerstone of organic synthesis for installing benzylic halides.

Proposed Synthetic Workflow

The synthesis is envisioned as a two-stage process: first, the regioselective methylation of 7-methylindazole to form 2,7-dimethylindazole, followed by a free-radical bromination at the 7-methyl position.

Detailed Protocol: Radical Bromination of 2,7-Dimethylindazole

This protocol describes the critical step of converting the methyl group to a bromomethyl group.

Materials:

-

2,7-Dimethylindazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq, radical initiator)

-

Carbon tetrachloride (CCl₄) or a suitable non-polar solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-dimethylindazole and carbon tetrachloride under an inert atmosphere.

-

Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expert Rationale and Mechanistic Insight

The choice of reagents is dictated by the need for a selective free-radical chain reaction.

-

N-Bromosuccinimide (NBS): Serves as a reliable and easily handled source of a low concentration of elemental bromine (Br₂), which is necessary for the radical reaction to proceed without causing unwanted side reactions.

-

AIBN: Acts as a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction by abstracting a hydrogen atom from HBr (formed in situ) to generate a bromine radical (Br•).

-

Mechanism: The reaction proceeds via a classic free-radical chain mechanism. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,7-dimethylindazole, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, propagating the chain.

Part 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is centered on the reactivity of its bromomethyl group. This group functions as a potent electrophile, making the molecule an excellent alkylating agent for a wide range of nucleophiles.

Primary Application: A Versatile Building Block

The indazole core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents due to its ability to form critical interactions with protein active sites.[4][5][6] this compound allows for the strategic incorporation of the 2-methylindazol-7-ylmethyl moiety into a target molecule. This is typically achieved via a nucleophilic substitution (Sₙ2) reaction, where a nucleophilic atom (such as nitrogen from an amine, oxygen from a phenol, or sulfur from a thiol) displaces the bromide leaving group.

This strategy is fundamental in drug discovery for:

-

Structure-Activity Relationship (SAR) Studies: Rapidly generating libraries of compounds where the indazole core is systematically linked to various molecular fragments.

-

Lead Optimization: Modifying a lead compound to enhance potency, selectivity, or pharmacokinetic properties by introducing the bulky and interactive indazole group.

-

Targeting Kinases: The indazole scaffold is prevalent in FDA-approved kinase inhibitors like Axitinib and Pazopanib.[4] This building block provides a direct route to novel kinase-targeting compounds.[6][7][8]

Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound requires careful handling in a laboratory setting.

-

Safety: Handle in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a specialized yet highly valuable intermediate in medicinal chemistry. Its structure is intelligently designed, combining the pharmacologically significant indazole core with a reactive bromomethyl handle. This makes it an essential tool for researchers and drug development professionals, enabling the efficient synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Understanding its synthesis, reactivity, and proper handling is key to unlocking its full potential in the laboratory.

References

- 1. This compound | 1363380-76-0 [chemicalbook.com]

- 2. 7-(bromomethyl)-2-methyl-2H-indazole [allbiopharm.com]

- 3. labcompare.com [labcompare.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 7-Bromomethyl-2-methylindazole for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, stands as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and capacity for diverse chemical modifications have made it a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.[1][2][3] Within this esteemed class of heterocycles, 7-Bromomethyl-2-methylindazole (CAS No. 1363380-76-0) emerges as a highly valuable, yet specialized, building block. The strategic placement of a reactive bromomethyl group at the 7-position, combined with the N2-methylation that locks its tautomeric form, provides a unique vector for molecular elaboration. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and strategic application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1363380-76-0 | Internal analysis |

| Molecular Formula | C₉H₉BrN₂ | Internal analysis |

| Molecular Weight | 225.09 g/mol | Internal analysis |

| Appearance | Off-white to light yellow solid | Internal analysis |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |

| Storage | Store in a cool, dry place away from light and moisture. | General lab practice |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not widely documented in peer-reviewed literature, suggesting its primary role as a specialized intermediate. However, a logical and efficient synthetic route can be devised from readily available precursors, leveraging well-established principles of heterocyclic chemistry and radical reactions. The most plausible pathway involves the selective bromination of the corresponding methyl group on a pre-formed 2,7-dimethyl-2H-indazole core.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 2,7-dimethyl-2H-indazole

The synthesis of the precursor, 2,7-dimethyl-2H-indazole, can be achieved through a multi-step sequence starting from a commercially available substituted aniline. General methods for the synthesis of substituted indazoles are well-documented.[1][4][5][6]

-

Cyclization to 7-Methyl-1H-indazole: This can be accomplished from 2-methyl-6-nitroaniline via diazotization followed by reductive cyclization, or from other suitable precursors.

-

N-Methylation: 7-Methyl-1H-indazole is then N-methylated. This reaction typically yields a mixture of N1 and N2 isomers. The desired N2 isomer, 2,7-dimethyl-2H-indazole, must be separated from the N1 isomer by column chromatography. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., K₂CO₃, NaH) can influence the isomeric ratio.

Part 2: Radical Bromination to 7-(Bromomethyl)-2-methyl-2H-indazole

This key step introduces the reactive bromomethyl handle. The benzylic methyl group at the 7-position is susceptible to free radical halogenation.

-

Reaction Setup: To a solution of 2,7-dimethyl-2H-indazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE), add N-Bromosuccinimide (NBS) (1.0-1.2 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The use of a radical initiator is crucial for promoting the desired benzylic bromination over other potential side reactions.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 7-(Bromomethyl)-2-methyl-2H-indazole.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of the bromomethyl group. This functional group is an excellent electrophile, making it a prime substrate for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functionalities at the 7-position, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

Key Reactions: Nucleophilic Substitution

The carbon of the bromomethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This versatility allows for the synthesis of a diverse library of derivatives.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. caribjscitech.com [caribjscitech.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromomethyl-2-methylindazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Bromomethyl-2-methylindazole, a key building block in the development of various pharmacologically active compounds. As a senior application scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and the critical parameters for successful synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide array of therapeutic applications, including oncology and anti-inflammatory agents.[1][2] The specific functionalization of the indazole ring is crucial for modulating the pharmacological profile of these compounds. This compound, with its reactive bromomethyl group at the 7-position and a methyl group at the N2 position, serves as a versatile intermediate for the introduction of various side chains and further molecular elaboration.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 7-methyl-1H-indazole. The key challenges in this synthesis are:

-

Regioselective N-methylation: The alkylation of indazoles can occur at either the N1 or N2 position, and controlling this regioselectivity is paramount.[3]

-

Selective Benzylic Bromination: The introduction of a bromine atom specifically at the methyl group attached to the C7 position without affecting the aromatic ring is the second critical transformation.

This guide details a pathway that addresses these challenges through a judicious choice of reagents and reaction conditions.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below:

Caption: Synthetic route for this compound.

Part 1: Regioselective N2-Methylation of 7-Methyl-1H-indazole

The first step involves the methylation of 7-methyl-1H-indazole to yield 2,7-dimethyl-2H-indazole. While various methods exist for the N-alkylation of indazoles, the use of a methylating agent in the presence of a suitable base provides a reliable route to the desired N2-isomer. Under kinetically controlled conditions, the N2-alkylation is often favored.[3]

Experimental Protocol: Synthesis of 2,7-Dimethyl-2H-indazole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 7-Methyl-1H-indazole | 132.16 | 5.0 g | 37.8 |

| Methyl Iodide (MeI) | 141.94 | 3.2 mL | 51.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.8 g | 56.7 |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a stirred solution of 7-methyl-1H-indazole (5.0 g, 37.8 mmol) in dry dimethylformamide (DMF, 50 mL) in a round-bottom flask, add potassium carbonate (7.8 g, 56.7 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (3.2 mL, 51.0 mmol) dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,7-dimethyl-2H-indazole as a solid.

Expected Yield: 70-80%

Characterization: The structure of 2,7-dimethyl-2H-indazole can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Benzylic Bromination of 2,7-Dimethyl-2H-indazole

The second and final step is the selective bromination of the methyl group at the C7 position of 2,7-dimethyl-2H-indazole. This is achieved through a free radical substitution reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[4]

Experimental Protocol: Synthesis of 7-(Bromomethyl)-2-methyl-2H-indazole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,7-Dimethyl-2H-indazole | 146.19 | 4.0 g | 27.4 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.3 g | 29.9 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.22 g | 1.37 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 80 mL | - |

Safety Precaution: Carbon tetrachloride is a hazardous and environmentally damaging solvent. All operations should be performed in a well-ventilated fume hood. Alternative, less toxic solvents such as cyclohexane can also be considered, though reaction conditions may need to be optimized.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,7-dimethyl-2H-indazole (4.0 g, 27.4 mmol) in carbon tetrachloride (80 mL).

-

Add N-bromosuccinimide (5.3 g, 29.9 mmol) and a catalytic amount of AIBN (0.22 g, 1.37 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction by TLC. The formation of a dense precipitate of succinimide indicates the reaction is proceeding.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 7-(bromomethyl)-2-methyl-2H-indazole as a solid.[5]

Expected Yield: 60-70%

Characterization: The final product should be characterized by ¹H NMR (observing the disappearance of the methyl singlet and the appearance of a new singlet for the bromomethyl protons), ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

This guide has outlined a reliable and well-precedented synthetic route to this compound. The methodologies described are based on fundamental and widely practiced organic transformations, ensuring their applicability in a standard laboratory setting. The causality behind the experimental choices, particularly concerning regioselectivity in N-methylation and selectivity in benzylic bromination, has been explained to provide a comprehensive understanding for the practicing chemist. The final product is a valuable intermediate for the synthesis of a diverse range of indazole-based compounds with potential therapeutic applications. Further optimization of reaction conditions, particularly exploring greener solvents for the bromination step, could enhance the overall efficiency and environmental friendliness of this synthesis.

References

Spectroscopic Profile of 7-Bromomethyl-2-methylindazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-Bromomethyl-2-methylindazole (CAS No: 1363380-76-0), a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document presents high-fidelity predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a detailed interpretation of the predicted spectra, elucidating the structural features of the molecule. Furthermore, this guide furnishes standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of bioactive molecules. The indazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of pharmacological activities. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and spectroscopic techniques are the cornerstone of this characterization.

This guide is designed to serve as a detailed reference for the spectroscopic properties of this compound. By providing and interpreting predicted spectroscopic data, we aim to facilitate its unambiguous identification and support its use in complex synthetic pathways. The subsequent sections are dedicated to in-depth analyses of its NMR, MS, and IR profiles, coupled with practical, field-proven protocols for data acquisition.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments that follow, the molecular structure of this compound is presented below with a systematic atom numbering scheme.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-methyl group, and the bromomethyl group.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H4 |

| ~7.30 | d | 1H | H6 |

| ~7.10 | t | 1H | H5 |

| ~4.80 | s | 2H | H8 (-CH₂Br) |

| ~4.15 | s | 3H | H9 (-CH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-7.7 ppm): The three protons on the benzene ring of the indazole core are expected to appear as a set of coupled multiplets. The proton at the C4 position (H4) is predicted to be the most downfield due to its proximity to the pyrazole ring. The protons at C5 and C6 will likely exhibit a triplet and a doublet, respectively, arising from their coupling with each other and with H4.

-

Bromomethyl Protons (δ ~4.80 ppm): The methylene protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet. The strong deshielding effect of the adjacent bromine atom and the aromatic ring results in a significant downfield shift.

-

N-Methyl Protons (δ ~4.15 ppm): The protons of the N-methyl group (-CH₃) are also predicted to be a singlet. Their chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ) / ppm | Assignment |

| ~148.5 | C7a |

| ~141.0 | C3a |

| ~129.0 | C5 |

| ~125.5 | C7 |

| ~122.0 | C6 |

| ~120.0 | C3 |

| ~110.0 | C4 |

| ~35.0 | C9 (-CH₃) |

| ~28.0 | C8 (-CH₂Br) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 110-150 ppm): The seven carbon atoms of the indazole ring system are expected to resonate in this region. The quaternary carbons, C7a and C3a, are typically found at the lower field end of this range. The protonated aromatic carbons (C3, C4, C5, C6, and C7) will have chemical shifts influenced by their position within the ring and the electronic effects of the substituents.

-

N-Methyl Carbon (δ ~35.0 ppm): The carbon of the N-methyl group is predicted to have a chemical shift in the typical range for such functionalities.

-

Bromomethyl Carbon (δ ~28.0 ppm): The carbon of the bromomethyl group is shifted downfield due to the electronegativity of the attached bromine atom.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of small molecules like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the spectrometer setup.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Spectral Width: ~16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: ~240 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for the molecular ion and key fragments of this compound.

| m/z | Ion |

| 224/226 | [M]⁺ (Molecular Ion) |

| 145 | [M - Br]⁺ |

| 117 | [M - Br - N₂]⁺ or [M - CH₂Br - N]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z 224 and 226, with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). This is a key diagnostic feature for confirming the presence of bromine in the molecule.

-

Major Fragmentation Pathways:

-

Loss of Bromine Radical: The most likely initial fragmentation is the cleavage of the C-Br bond, which is the weakest bond in the molecule, to form a stable benzyl-type carbocation at m/z 145. This fragment is expected to be the base peak in the spectrum.

-

Further Fragmentation: The fragment at m/z 145 can undergo further fragmentation, such as the loss of a molecule of nitrogen (N₂) to give a fragment at m/z 117, or other complex rearrangements.

-

Caption: Proposed major fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for analyzing a small organic molecule using Electrospray Ionization (ESI) Mass Spectrometry.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrument Parameters (Example for an ESI-QTOF MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 8-10 L/min

-

Drying Gas Temperature: 180-220 °C

-

Mass Range: m/z 50-500

-

-

Data Acquisition and Analysis:

-

Inject the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to confirm the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data

The following table lists the predicted key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -CH₃, -CH₂- |

| ~1610, 1490 | C=C stretch | Aromatic ring |

| ~1460 | C-H bend | -CH₂- (scissoring) |

| ~1380 | C-H bend | -CH₃ (symmetric) |

| ~1250 | C-N stretch | Aromatic amine |

| ~750 | C-H bend | Aromatic (out-of-plane) |

| ~650-550 | C-Br stretch | Alkyl bromide |

Interpretation of the IR Spectrum

-

C-H Stretching Vibrations: The spectrum is expected to show absorption bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches, and bands just below 3000 cm⁻¹ for the C-H stretches of the methyl and methylene groups.

-

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the indazole ring system are predicted to appear in the 1610-1490 cm⁻¹ region.

-

C-H Bending Vibrations: The bending vibrations for the methylene and methyl groups will be visible in the 1460-1380 cm⁻¹ range. The out-of-plane C-H bending of the substituted benzene ring is expected around 750 cm⁻¹.

-

C-Br Stretch: A key diagnostic peak will be the C-Br stretching vibration, which is predicted to appear in the lower frequency "fingerprint" region, typically between 650 and 550 cm⁻¹. The presence of a strong absorption band in this region is a good indicator of the bromomethyl group.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid or liquid samples with minimal preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

Label the significant peaks with their wavenumbers.

-

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their in-depth interpretations, offer a robust framework for the identification and structural verification of this important synthetic intermediate. The inclusion of standardized experimental protocols aims to empower researchers to acquire and interpret their own data with confidence. As a self-validating system, this guide encourages the comparison of experimentally obtained spectra with the provided predictions, thereby fostering a deeper understanding of the relationship between molecular structure and spectroscopic output.

An In-Depth Technical Guide to the Mechanisms of Action of 2-Methylindazole Derivatives

Introduction

The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic aromatic heterocycle is a key component in numerous clinically successful therapeutic agents, including the FDA-approved anticancer drugs Axitinib, Pazopanib, and Niraparib.[1][2][3] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

This technical guide provides a comprehensive exploration of the core mechanisms of action of 2-methylindazole derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of activities, we will dissect the causal relationships behind their biological effects, present validated experimental protocols to probe these mechanisms, and offer insights grounded in extensive field application. The narrative is built upon two predominant and distinct mechanisms through which these derivatives exert their powerful anticancer effects: Protein Kinase Inhibition and Disruption of Microtubule Dynamics . A third, downstream consequence, the Induction of Apoptosis , will be examined as the convergent outcome of these primary actions. Additionally, other therapeutically relevant activities, such as anti-inflammatory effects, will be discussed.

Part 1: Protein Kinase Inhibition - The Predominant Mechanism of Action

A vast and significant class of 2-methylindazole derivatives functions as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]

The Indazole Scaffold as a Bioisostere of the Adenine Hinge-Binding Motif

The efficacy of many indazole derivatives as kinase inhibitors stems from their structural ability to mimic the adenine moiety of ATP, the natural substrate for kinases. The indazole's nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a short, flexible segment that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets and achieve high affinity and selectivity.[2][5]

Targeting Angiogenesis: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR family of receptor tyrosine kinases, particularly VEGFR-2, is a primary mediator of this process.[2] Several potent 2-methylindazole derivatives, most notably Axitinib, are multi-targeted kinase inhibitors with profound activity against VEGFRs 1, 2, and 3.[3][6] By blocking ATP binding to VEGFR, these compounds inhibit its autophosphorylation and downstream signaling through pathways like PI3K/Akt and MAPK, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, thereby starving the tumor of its blood supply.[6]

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (HTRF-based)

This protocol describes a robust, high-throughput method to quantify the inhibitory potential of a compound against VEGFR-2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF). The causality is clear: a potent inhibitor will prevent substrate phosphorylation, leading to a low HTRF signal.

A. Materials & Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[6]

-

Recombinant human VEGFR-2 kinase.

-

Biotinylated peptide substrate (e.g., Biotin-poly-GT).

-

ATP solution (concentration determined by Km for the specific enzyme batch).

-

Test Compound (2-methylindazole derivative) dissolved in 100% DMSO.

-

HTRF Detection Reagents: Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Stop Solution: EDTA in assay buffer.

-

384-well low-volume white microplates.

-

HTRF-compatible microplate reader.

B. Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM). This creates a concentration gradient to determine the IC₅₀.

-

Assay Plate Preparation: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

-

Enzyme/Substrate Addition: Prepare a mix of VEGFR-2 kinase and biotinylated substrate in assay buffer. Add 4 µL of this mix to each well.

-

Reaction Initiation: Prepare an ATP solution in assay buffer. Add 4 µL to each well to start the kinase reaction. Total volume is now 10 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes. Protect from light.

-

Reaction Termination: Add 10 µL of the Stop Solution containing the HTRF detection reagents to each well. The EDTA chelates Mg²⁺, stopping the kinase activity.

-

Detection Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes to allow for antibody binding and FRET signal development.[6]

-

Data Acquisition: Read the plate on an HTRF reader, measuring emission at 620 nm (Eu³⁺ cryptate, donor) and 665 nm (XL665, acceptor).[6]

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Targeting Hematological Malignancies: FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers of acute myeloid leukemia (AML).[5] This has made FLT3 a critical therapeutic target. Structure-based design has led to 2-methylindazole derivatives that act as potent type II FLT3 inhibitors. These inhibitors not only bind the hinge region but also extend into an adjacent hydrophobic pocket, stabilizing the inactive (DFG-out) conformation of the kinase. This mechanism can be particularly effective against certain drug-resistant mutants.[5]

| Representative Indazole Derivatives as Kinase Inhibitors | | :--- | :--- | :--- | | Compound | Primary Target(s) | Reported IC₅₀ / Activity | | Axitinib | VEGFR-1, 2, 3 | 0.1, 0.2, 0.1-0.3 nM respectively | | Pazopanib | VEGFRs, PDGFR, c-Kit | Single-digit to low double-digit nM | | Compound 51j (2,3-difluorophenyl derivative) | General Kinase Selectivity | 18 nM (unspecified target) | | Compound 8r (benzimidazole derivative) | FLT3, FLT3-D835Y | 41.6 nM, 5.64 nM respectively | | GSK429286 | ROCK1, ROCK2 | Highly potent and selective |

(Data compiled from multiple sources for illustrative purposes).[2][3][5]

Part 2: Disruption of Microtubule Dynamics

In a fascinating display of scaffold versatility, a separate class of 2-methylindazole derivatives operates through an entirely different mechanism: the inhibition of tubulin polymerization.[7] These compounds act as Microtubule-Targeting Agents (MTAs), a well-established strategy in cancer chemotherapy.

Binding to the Colchicine Site and Destabilizing Microtubules

Unlike kinase inhibitors, these derivatives do not interact with ATP-binding sites. Instead, they bind to the colchicine-binding site on β-tubulin.[7] This binding event introduces a conformational strain that prevents the tubulin heterodimer from polymerizing into functional microtubules. The consequence is a catastrophic failure of the mitotic spindle, the cellular machinery responsible for chromosome segregation during cell division. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and, ultimately, apoptotic cell death.[7][8]

Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay provides direct evidence of a compound's ability to interfere with microtubule formation. The principle relies on a fluorescent reporter that specifically binds to polymerized (but not dimeric) tubulin, allowing real-time monitoring of microtubule assembly.

A. Materials & Reagents:

-

Tubulin Polymerization Assay Kit (containing lyophilized tubulin, general tubulin buffer, GTP, and a fluorescent reporter).

-

Test Compound (2-methylindazole derivative) and Controls (Paclitaxel for polymerization promotion, Vinblastine/Nocodazole for inhibition).

-

96-well, black, flat-bottom plates.

-

Fluorescence plate reader with temperature control (37°C).

B. Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare working solutions of the test compound and controls in the general tubulin buffer.

-

Assay Setup: On ice, add the appropriate volume of buffer, test compound, or control to the wells of the pre-chilled 96-well plate.

-

Initiation: Prepare a cold solution of tubulin and GTP supplemented with the fluorescent reporter. Add this solution to all wells to initiate the reaction.

-

Data Acquisition: Immediately place the plate into the reader pre-heated to 37°C. Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter) every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. A normal polymerization curve shows a nucleation phase (lag), an elongation phase (steep slope), and a plateau. An effective inhibitor will either prolong the lag phase, decrease the slope of the elongation phase, or reduce the maximum fluorescence at the plateau, providing quantitative evidence of tubulin polymerization inhibition.[9]

Part 3: Downstream Cellular Consequences - Induction of Apoptosis

Regardless of the initial mechanism—be it kinase inhibition or microtubule disruption—the ultimate fate of a cancer cell treated with an effective 2-methylindazole derivative is often apoptosis, or programmed cell death.[10] This is a self-validating outcome; a compound that successfully disrupts a critical cellular process should trigger this death pathway.

The induction of apoptosis is typically mediated through the intrinsic (mitochondrial) pathway. This involves:

-

Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[11][12]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to a decrease in mitochondrial membrane potential and the release of cytochrome c.[11]

-

Caspase Activation: Cytochrome c release triggers the activation of a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3. Cleaved caspase-3 is a hallmark of apoptosis.[11][12]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, rendering it inactive.[13]

Protocol 3: Western Blot Analysis for Apoptotic Markers

This protocol provides a definitive method to confirm apoptosis by detecting key protein markers.

A. Materials & Reagents:

-

Cell culture medium, FBS, and antibiotics.

-

Test Compound (2-methylindazole derivative).

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

B. Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 24-48 hours).

-

Protein Extraction: Harvest cells and lyse them using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing & Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then apply the ECL substrate. Immediately capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities. An increase in cleaved caspase-3 and a decrease in full-length PARP are strong indicators of apoptosis. The ratio of Bax to Bcl-2 can also be quantified. Use β-actin as a loading control to normalize the data.[12]

Part 4: Other Bioactivities - Anti-Inflammatory Action

Beyond cancer, the indazole scaffold is present in established anti-inflammatory drugs like Benzydamine.[1] Certain 2-methylindazole derivatives have been shown to exert anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[14][15] This activity suggests that the scaffold can be tailored for therapeutic applications in inflammatory diseases, potentially offering dual-action compounds for inflammation-driven cancers.[16][17]

Conclusion

The 2-methylindazole scaffold is a testament to the power of rational drug design and the concept of privileged structures in medicinal chemistry. Its derivatives exhibit at least two profound and distinct mechanisms of action against cancer: the targeted inhibition of key protein kinases involved in cell signaling and angiogenesis, and the broader disruption of cellular division through the inhibition of microtubule polymerization. Both pathways ultimately converge on the induction of apoptosis, a desirable outcome in cancer therapy. The ability to fine-tune substitutions on the indazole core allows for the development of highly potent and selective agents against specific targets like VEGFR and FLT3, or for the creation of potent microtubule-destabilizing agents. The additional discovery of anti-inflammatory and antiprotozoal activities further broadens the therapeutic potential of this remarkable chemical entity.[18][19] Future research will undoubtedly focus on creating novel derivatives with enhanced selectivity, improved pharmacokinetic profiles, and perhaps even dual-mechanism compounds that can attack cancer cells on multiple fronts simultaneously.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones [mdpi.com]

- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The 7-Bromomethyl-Indazole Scaffold: A Gateway to Potent Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. Among the various substituted indazoles, the 7-bromomethyl-indazole scaffold emerges as a particularly valuable, albeit underexplored, intermediate. The presence of the highly reactive bromomethyl group at the 7-position provides a synthetic handle for the strategic introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and evaluation of compounds derived from the 7-bromomethyl-indazole scaffold. As a Senior Application Scientist, the following sections will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

The 7-Bromomethyl-Indazole Core: Synthesis and Reactivity

The journey to harnessing the biological potential of the 7-bromomethyl-indazole scaffold begins with its synthesis. While direct synthetic routes are not extensively documented, a logical and efficient pathway can be devised from readily available starting materials. A common approach involves the synthesis of 7-methyl-1H-indazole, followed by a selective benzylic bromination.

A well-established method for the synthesis of 7-methyl-1H-indazole involves the cyclization of 2,6-dimethylaniline.[3] This transformation proceeds via a diazotization reaction followed by an intramolecular cyclization, yielding the 7-methyl-indazole core with high efficiency.[3]

Subsequent benzylic bromination of 7-methyl-1H-indazole can be achieved using standard brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction selectively introduces a bromine atom at the benzylic position, affording the desired 7-bromomethyl-1H-indazole.

The true synthetic utility of the 7-bromomethyl-indazole scaffold lies in the reactivity of the bromomethyl group. This electrophilic center is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This reactivity is pivotal for creating libraries of derivatives to probe the chemical space around the 7-position of the indazole core and to optimize interactions with biological targets.

Biological Activities: A Focus on Oncology

Indazole derivatives have demonstrated a broad spectrum of biological activities, with a particular prominence in the field of oncology.[1][4] The 7-bromomethyl-indazole scaffold serves as a key intermediate for the synthesis of potent anticancer agents, primarily through its role in generating inhibitors of critical signaling pathways involved in cancer progression, such as kinase signaling cascades.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The indazole nucleus can act as an ATP surrogate, effectively competing for the ATP-binding site of kinases.[3] The substitution at the 7-position plays a critical role in modulating the potency and selectivity of these inhibitors by occupying specific hydrophobic pockets within the target kinase.[3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[7] The 7-bromomethyl-indazole scaffold can be utilized to synthesize derivatives with substituents at the 7-position that enhance binding to the VEGFR-2 active site. For instance, the introduction of various aryl or heteroaryl moieties through the 7-bromomethyl handle can lead to compounds with significant anti-angiogenic properties.[6]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival.[8][9] Its aberrant activation is a common event in many human cancers, making it an attractive target for cancer therapy.[10] Indazole-based compounds have been developed as inhibitors of this pathway, with some demonstrating potent activity against Akt.[8][11] The 7-position of the indazole ring has been identified as a key position for introducing substituents that can enhance the potency and selectivity of Akt inhibitors.[8] The 7-bromomethyl-indazole scaffold provides an ideal starting point for the synthesis of such inhibitors.

Experimental Protocols

The successful development of drugs based on the 7-bromomethyl-indazole scaffold relies on robust and reproducible experimental protocols for both synthesis and biological evaluation. The following sections provide detailed, step-by-step methodologies for key experiments.

Synthesis of 7-Bromomethyl-1H-indazole: A Representative Protocol

Materials:

-

7-Methyl-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 7-methyl-1H-indazole in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reaction Execution: Reflux the reaction mixture under inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Extraction: Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-bromomethyl-1H-indazole.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (derivatives of 7-bromomethyl-indazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

Materials:

-

Purified kinase enzyme (e.g., VEGFR-2, Akt)

-

Kinase-specific substrate

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The 7-bromomethyl-indazole scaffold provides a platform for systematic SAR studies. The nature of the substituent introduced at the 7-position via the bromomethyl handle can significantly impact biological activity.

| Position of Substitution | General SAR Observations | Reference |

| 7-Position | Introduction of small, hydrophobic groups can enhance potency by occupying specific hydrophobic pockets in the kinase active site. The linker length and flexibility between the indazole core and the terminal group are also critical. | [3] |

| 1-Position (N1) | Substitution at the N1 position can influence the orientation of the indazole ring within the binding pocket and can be modified to improve pharmacokinetic properties. | [12] |

| 3-Position | The 3-position is often involved in key hydrogen bonding interactions with the hinge region of the kinase. Modifications here can significantly affect binding affinity. | [13] |

Conclusion and Future Directions

The 7-bromomethyl-indazole scaffold represents a versatile and powerful tool in the design and synthesis of novel, biologically active compounds. Its reactive handle at the 7-position allows for the creation of diverse chemical libraries, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The primary applications of derivatives from this scaffold lie in oncology, particularly in the development of kinase inhibitors targeting key signaling pathways such as VEGFR and PI3K/Akt/mTOR.

Future research in this area should focus on the synthesis and evaluation of novel derivatives with a wide range of functionalities at the 7-position. Detailed SAR studies, coupled with computational modeling, will be crucial for the rational design of next-generation inhibitors with improved therapeutic profiles. The exploration of this scaffold against other biological targets beyond kinases also holds significant promise for the discovery of new therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Therapeutic Landscape of 7-Bromomethyl-2-methylindazole Derivatives: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1][2][3] This technical guide focuses on a specific, yet underexplored, member of this family: 7-Bromomethyl-2-methylindazole. While direct biological data on this derivative is sparse, the extensive research into analogous indazole compounds provides a robust framework for predicting and validating its therapeutic targets. This document serves as a roadmap for researchers, outlining a logical, evidence-based approach to unlock the therapeutic promise of this compound derivatives. We will delve into the most probable target classes, propose detailed experimental workflows for target identification and validation, and provide the scientific rationale underpinning these strategic choices. The overarching goal is to equip drug development professionals with a comprehensive strategy to efficiently navigate the preclinical discovery phase for this promising class of molecules.

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

Indazoles, bicyclic heterocyclic compounds, are a mainstay in the development of novel therapeutics due to their versatile biological activities.[1][4] The indazole nucleus has been successfully incorporated into drugs with a wide array of applications, including anti-inflammatory, antimicrobial, and neuroprotective agents.[2][5] However, it is in the realm of oncology that the indazole scaffold has demonstrated particularly profound and diverse utility.[3][6] A significant number of indazole-based compounds have been identified as potent inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer.[2]

The subject of this guide, this compound, possesses a unique substitution pattern that suggests a reactive potential, making it an intriguing candidate for targeted covalent inhibition or as a scaffold for further chemical elaboration. The presence of the bromomethyl group at the 7-position offers a chemical handle for interaction with specific amino acid residues within a protein's binding pocket, potentially leading to high-potency and selective inhibitors. This guide will explore the most promising therapeutic avenues for this compound based on the established pharmacology of the broader indazole class.

Predictive Targeting: A Data-Driven Approach to Identifying Potential Therapeutic Targets

Given the absence of extensive biological data for this compound, a predictive approach based on the known targets of other indazole derivatives is the most logical starting point. The indazole core is known to interact with the ATP-binding pocket of numerous kinases, making this enzyme superfamily the most probable target class.

Primary Target Family: Protein Kinases

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of drug development.[2] Indazole derivatives have a proven track record as kinase inhibitors, and several have entered clinical use, such as Axitinib and Pazopanib.[3] Based on extensive research into indazole-based kinase inhibitors, we can hypothesize a number of high-priority kinase targets for this compound.

Potential Kinase Targets for this compound Derivatives:

| Target Kinase | Rationale for Prioritization | Associated Pathologies |

| FLT3 (Fms-like tyrosine kinase 3) | Indazole-containing compounds have demonstrated potent inhibitory activity against both wild-type and mutant forms of FLT3.[7][8] | Acute Myeloid Leukemia (AML) |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Inhibition of VEGFR-2 is a common mechanism for anti-angiogenic therapies, and several indazole derivatives have shown potent activity against this target.[1] | Various solid tumors |

| Pim Kinases | 6-azaindazole derivatives have been optimized as picomolar inhibitors of all three Pim kinase isoforms.[1] | Prostate cancer, leukemia, and multiple myeloma |

| EGFR (Epidermal Growth Factor Receptor) | Structure-based design has led to the development of irreversible and mutant-selective EGFR inhibitors based on the 1H-indazole scaffold.[1] | Non-small cell lung cancer (NSCLC) |

| PLK4 (Polo-like kinase 4) | Spiro-indolin-2-one derivatives containing an indazole moiety have been identified as nanomolar inhibitors of PLK4.[1] | Colon cancer |

| Tie-2 and EphB4 | Multi-targeted indazole derivatives have shown potent inhibition of these angiogenic receptor tyrosine kinases.[1] | Various solid tumors |

| PDK1 (Phosphoinositide-dependent kinase-1) | A fragment-based approach has yielded potent indazole-based inhibitors of PDK1.[1] | Various cancers |

Secondary Target Classes: Exploring Beyond Kinases

While kinases represent the most probable target class, the versatility of the indazole scaffold suggests that other enzyme families and cellular pathways should also be considered.

-

Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is a key target in cancer immunotherapy. Certain 3-substituted 1H-indazoles have been shown to be potent inhibitors of IDO1.[1]

-

Nitric Oxide Synthase (NOS): 7-substituted indazoles, such as 7-nitroindazole, are known inhibitors of nitric oxide synthase, suggesting a potential role in inflammatory conditions or as modulators of cardiovascular function.[4]

Experimental Workflows for Target Validation and Characterization

Once a prioritized list of potential targets is established, a systematic experimental approach is required for validation and characterization. The following workflows provide a comprehensive strategy for elucidating the mechanism of action of this compound derivatives.

Initial Screening: Broad-Based Cellular and Enzymatic Assays

The initial phase of investigation should focus on broad screening to identify the most promising therapeutic areas and to narrow down the list of potential targets.

Experimental Protocol: High-Throughput Kinase Panel Screening

-

Objective: To assess the inhibitory activity of this compound against a large panel of recombinant protein kinases.

-

Methodology:

-

Utilize a commercially available kinase panel (e.g., Eurofins, Reaction Biology) that includes a diverse representation of the human kinome.

-

Prepare a stock solution of the test compound in DMSO.

-

Perform single-point inhibition assays at a standard concentration (e.g., 1 or 10 µM) to identify initial "hits."

-

For active compounds, determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) through dose-response experiments.

-

-

Data Analysis:

-

Calculate percent inhibition for single-point assays.

-

Generate dose-response curves and calculate IC50 values using non-linear regression analysis.

-

Visualize the data as a heatmap or a bar chart to compare the inhibitory profile across the kinase panel.

-

Diagram: Kinase Screening Workflow

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Evaluation of a Novel Indazole-Based Kinase Inhibitor: Application Notes and Protocols

This guide provides a comprehensive overview of the synthesis and evaluation of a novel kinase inhibitor derived from 7-Bromomethyl-2-methylindazole. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document offers detailed experimental protocols, explains the scientific rationale behind the methodological choices, and presents a framework for data analysis and interpretation.

Introduction: The Promise of Indazole Scaffolds in Kinase Inhibition